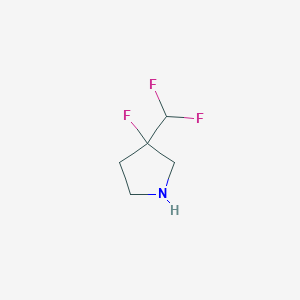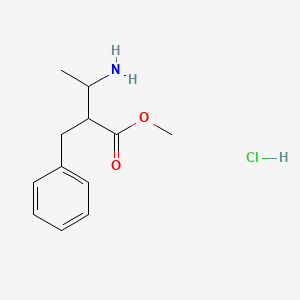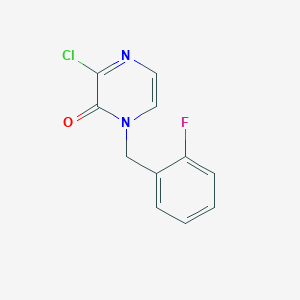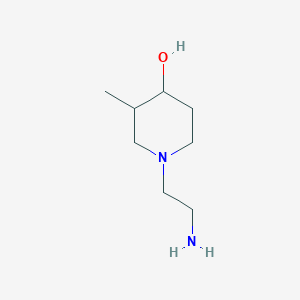
1-Bromopropane-2,2-D2
Vue d'ensemble
Description
1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH3CH2CH2Br . It is a colorless liquid that is used as a solvent . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .
Synthesis Analysis
Industrial routes to 1-bromopropane involve free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Molecular Structure Analysis
The molecular structure of 1-Bromopropane consists of a three-carbon alkane chain with a bromine atom attached to one end .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical And Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a characteristic hydrocarbon odor . It has a molecular weight of 122.993 g/mol, a density of 1.354 g/mL, a melting point of -110.5 °C, and a boiling point of 70.3 to 71.3 °C . It is soluble in water, ethanol, and diethyl ether .Applications De Recherche Scientifique
Synthèse organique
Le 1-Bromopropane-2,2-D2 est couramment utilisé comme agent alkylant en synthèse organique. Il facilite l’introduction du groupe isopropyle dans les molécules organiques, ce qui constitue une étape fondamentale dans la construction de structures chimiques complexes. Les atomes de deutérium de ce composé peuvent être utiles pour suivre les réactions et comprendre les mécanismes en raison de leur marquage isotopique .
Nettoyage industriel
Dans les milieux industriels, le this compound sert de solvant pour le nettoyage et le dégraissage des surfaces métalliques, des cartes de circuits électroniques et des optiques. Son efficacité à dissoudre les résidus organiques en fait un élément précieux pour le maintien d’un équipement en parfait état .
Recherche pharmaceutique
En recherche pharmaceutique, le this compound est utilisé pour synthétiser des intermédiaires qui sont essentiels au développement de nouveaux médicaments. Son rôle dans l’introduction du deutérium peut être particulièrement important pour la création de médicaments « lourds » avec des propriétés pharmacocinétiques potentiellement améliorées .
Tests environnementaux
Ce composé est également utilisé dans les tests environnementaux pour surveiller la qualité de l’air et détecter les polluants organiques. Son marquage isotopique permet un suivi et une quantification plus précis des polluants dans divers échantillons environnementaux .
Science des matériaux
En science des matériaux, le this compound est utilisé dans la production de fibres synthétiques et d’asphalte. Il contribue à la modification des matériaux pour améliorer leurs propriétés, comme l’augmentation de la résistance à la traction des fibres ou la durabilité de l’asphalte .
Chimie analytique
Enfin, en chimie analytique, le this compound est utilisé pour la chromatographie en phase gazeuse/spectrométrie de masse (GC/MS) en espace de tête dynamique. Cette technique est utilisée pour la détermination sensible des composés organiques volatils dans des mélanges complexes, et le marquage au deutérium améliore les capacités de détection .
Mécanisme D'action
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of this compound involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
This compound affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
This compound is well absorbed following ingestion, inhalation, or dermal exposure . The majority of this compound is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of this compound present an unreasonable risk of injury to health .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1475215.png)

![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)